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Compound of Interest

Compound Name: DAPI dilactate

Cat. No.: B1147960

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed overview and protocol for the use of DAPI dilactate
in the fluorescent staining of frozen tissue sections. DAPI (4',6-diamidino-2-phenylindole) is a
widely used nuclear counterstain that emits a blue fluorescence upon binding to the minor
groove of double-stranded DNA (dsDNA), with a preference for adenine-thymine (A-T) rich
regions.[1][2][3] The dilactate salt form of DAPI offers enhanced water solubility compared to
the more common dihydrochloride salt, facilitating easier preparation of stock solutions.[4]

Mechanism of Action: DAPI exhibits a significant increase in fluorescence quantum yield,
approximately 20-fold, upon binding to dsDNA. This specific interaction makes it an excellent
tool for visualizing cell nuclei in both fixed cells and tissue sections with minimal cytoplasmic
background. While DAPI can also bind to RNA, the resulting fluorescence is weaker and has a
shifted emission maximum (~500 nm) compared to when bound to dsDNA (~461 nm).

Applications in Research and Drug Development: In the context of frozen tissue sections, DAPI
staining is crucial for:

 Histological Context: Providing clear visualization of tissue architecture and cell distribution.

e Immunofluorescence (IF) and Immunohistochemistry (IHC): Serving as a counterstain to
localize target proteins relative to the nucleus.
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» Cell Proliferation and Apoptosis Studies: Assessing nuclear morphology, condensation, and
fragmentation.

» High-Content Screening: Automating cell counting and nuclear segmentation in tissue-based
assays.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and use of
DAPI dilactate for staining frozen tissue sections.

Table 1. DAPI Dilactate Properties

Property Value

Molecular Weight 457.48 g/mol

Excitation Maximum (bound to dsDNA) 358 nm

Emission Maximum (bound to dsDNA) 461 nm

Solubility Highly soluble in water

Storage (Powder) -20°C for up to 3 years

Storage (Stock Solution) -20°C or -80°C for at least 6 months

Table 2: Solution Preparation and Staining Concentrations
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Solution Preparation

Recommended
Concentration for
Frozen Sections

Incubation Time

Dissolve 5 mg of DAPI
dilactate in 1 mL of

deionized water or

Stock Solution N/A N/A
DMF to make a 5
mg/mL (10.9 mM)
solution.
Dilute the stock
o 1 pg/mL (1:5000
] ] solution in Phosphate- o )
Working Solution dilution of 5 mg/mL 2-10 minutes

Buffered Saline
(PBS).

stock) or 300 nM

Experimental Protocols

Protocol 1: Preparation of DAPI Dilactate Stock and

Working Solutions

This protocol describes the preparation of a concentrated stock solution and a ready-to-use

working solution of DAPI dilactate.

Materials:

o DAPI dilactate powder

e Deionized water (dH20) or Dimethylformamide (DMF)

¢ Phosphate-Buffered Saline (PBS), pH 7.4

e Microcentrifuge tubes

» Pipettes and sterile tips

Procedure:
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e Stock Solution (5 mg/mL): a. Allow the DAPI dilactate powder vial to equilibrate to room
temperature before opening. b. Add 2 mL of dH20 or DMF to a 10 mg vial of DAPI dilactate
to yield a 5 mg/mL stock solution. c. Vortex briefly to ensure complete dissolution. The
dilactate salt should dissolve readily in water. d. Aliquot the stock solution into smaller
volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. e.
Store the aliquots at -20°C or -80°C.

e Working Solution (1 pg/mL): a. Thaw an aliquot of the DAPI stock solution at room
temperature, protected from light. b. Dilute the 5 mg/mL stock solution 1:5000 in PBS to
prepare a 1 pg/mL working solution. For example, add 1 pL of the stock solution to 5 mL of
PBS. c. The working solution can be stored at 4°C for short-term use, protected from light.

Protocol 2: Staining of Frozen Tissue Sections

This protocol outlines the steps for staining cryostat-sectioned tissues with DAPI dilactate. It
assumes that the frozen tissue sections have been appropriately prepared and are mounted on
slides.

Materials:

 Slides with frozen tissue sections

o DAPI dilactate working solution (1 pg/mL in PBS)
o Phosphate-Buffered Saline (PBS), pH 7.4

e Antifade mounting medium

o Coverslips

e Coplin jars or a staining dish

e Humidified chamber

Procedure:

o Tissue Section Preparation: a. If starting with fresh tissue, snap-freeze in isopentane cooled
with dry ice. Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound. b.
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Cut frozen sections at a thickness of 5-10 um using a cryostat and mount them on adhesive-
coated slides. c. Air dry the sections for 30 minutes at room temperature. Slides can be
stored at -80°C for several months.

Rehydration and Fixation (if necessary): a. Bring the slides to room temperature for 10-20
minutes. b. Wash the slides with PBS for 5-10 minutes to remove the OCT compound. c. If
the tissue was not pre-fixed, you can fix the sections at this stage. A common method is
immersion in ice-cold acetone or 4% paraformaldehyde (PFA) in PBS for 10-20 minutes. d.
Wash the slides three times with PBS for 5 minutes each.

Permeabilization (Optional): a. For intracellular targets in co-staining experiments,
permeabilization may be necessary. Incubate the sections with 0.1-0.25% Triton X-100 in
PBS for 10 minutes at room temperature. b. Wash the slides three times with PBS for 5
minutes each. For DAPI-only staining, this step is often not required.

DAPI Staining: a. Carefully blot the excess PBS from around the tissue section. b. Apply
enough DAPI working solution (1 pg/mL) to completely cover the tissue section. c. Incubate
for 2-5 minutes at room temperature in a dark, humidified chamber to prevent drying. d.
Note: Incubation time may need optimization. Over-incubation can lead to high background.

Washing: a. Gently rinse off the DAPI solution with PBS. b. Wash the slides twice with PBS
for 5 minutes each to remove unbound DAPI.

Mounting: a. Carefully remove the excess PBS from the slide. b. Apply a drop of antifade
mounting medium to the tissue section. c. Lower a coverslip onto the mounting medium,
avoiding air bubbles. d. Seal the edges of the coverslip with clear nail polish if desired. e.
Allow the mounting medium to cure according to the manufacturer's instructions.

Visualization: a. Visualize the stained sections using a fluorescence microscope equipped
with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm). b. Store the slides at 4°C in
the dark.

Visualizations
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DAPI Staining Mechanism
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Frozen Section Staining Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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